molecular formula C7H9BrN2O2S B13202447 5-Bromo-3-(ethanesulfonyl)pyridin-2-amine CAS No. 1256957-73-9

5-Bromo-3-(ethanesulfonyl)pyridin-2-amine

Cat. No.: B13202447
CAS No.: 1256957-73-9
M. Wt: 265.13 g/mol
InChI Key: QLMVDZRCXNXRLD-UHFFFAOYSA-N
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Description

    5-Bromo-3-(ethanesulfonyl)pyridin-2-amine: is a heterocyclic organic compound.

  • Its molecular formula is C₇H₉BrN₂O₂S , and it has a molecular weight of 265.13 g/mol.
  • The compound features a pyridine ring substituted with a bromine atom and an ethanesulfonyl group.
  • While its exact applications vary, it finds use in research and synthetic chemistry.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 2-amino-5-bromopyridine with ethanesulfonyl chloride.

      Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) with a base (such as triethylamine) at room temperature.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize it using the above route.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but they often involve modifications of the pyridine ring or the sulfonyl group.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors).

      Medicine: Research into its pharmacological properties and potential therapeutic applications.

      Industry: Limited information on industrial applications, but it may find use in fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent, as it varies based on the specific application.
    • In biological systems, it may interact with specific receptors, enzymes, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The ethanesulfonyl substituent sets 5-Bromo-3-(ethanesulfonyl)pyridin-2-amine apart from these similar compounds.

    Properties

    CAS No.

    1256957-73-9

    Molecular Formula

    C7H9BrN2O2S

    Molecular Weight

    265.13 g/mol

    IUPAC Name

    5-bromo-3-ethylsulfonylpyridin-2-amine

    InChI

    InChI=1S/C7H9BrN2O2S/c1-2-13(11,12)6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3,(H2,9,10)

    InChI Key

    QLMVDZRCXNXRLD-UHFFFAOYSA-N

    Canonical SMILES

    CCS(=O)(=O)C1=C(N=CC(=C1)Br)N

    Origin of Product

    United States

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